![molecular formula C9H15N3O2 B1379942 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1368587-97-6](/img/structure/B1379942.png)
7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a spiro ring system with a seven-membered ring and a four-membered ring. The seven-membered ring would contain two nitrogen atoms and the four-membered ring would contain one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminopropyl group and the dione groups. The amino group could potentially participate in reactions such as acylation or alkylation, while the dione groups could undergo reactions such as reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aminopropyl group could potentially increase its solubility in polar solvents, while the dione groups could contribute to its reactivity .Scientific Research Applications
Biotechnology
Polyampholytes Synthesis: This compound can be utilized in the synthesis of polyampholytes, which are macromolecules with both anionic and cationic groups. These have applications in creating biomaterials that mimic the behavior of natural proteins and polynucleotides. They are used in drug delivery systems, tissue engineering, and as structural biomaterials due to their salt-tolerant and thermal-resistant properties .
Pharmacology
Drug Development: In pharmacology, the compound’s structure could be instrumental in the development of new drugs. Its unique spirocyclic framework can be a valuable scaffold in medicinal chemistry, contributing to the stereochemistry of potential therapeutic agents .
Materials Science
Nanocomposite Adsorbents: The compound can be functionalized to create nanocomposites for environmental applications, such as the adsorption of heavy metals from aqueous solutions. This is particularly relevant in the synthesis of magnetic graphene oxide nanocomposites, which are used for water and wastewater treatment .
Chemical Synthesis
Amino Silicone Resins: It can be a precursor in the synthesis of amino silicone resins, which are used as modifiers in silicone rubber. These resins are characterized by their amino group content, which is essential for their application in various industrial processes .
Analytical Chemistry
Chromatography and Spectroscopy: The compound could be used as a standard or a reagent in analytical techniques such as chromatography and spectroscopy. Its unique structure allows for the development of methods for the identification and quantification of complex mixtures .
Environmental Science
Nanosensors: In environmental science, the compound can be used to develop nanosensors for the detection of pollutants. These sensors can be designed to be highly sensitive and selective for specific contaminants, aiding in environmental monitoring and remediation efforts .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione are currently unknown . The compound is structurally related to the 6-Azaspiro[3.4]octane-2,5-dione family , which is known for its wide use in medicinal chemistry . .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds in the 6-azaspiro[34]octane-2,5-dione family .
properties
IUPAC Name |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-5-2-6-12-7(13)9(3-1-4-9)11-8(12)14/h1-6,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJGNGVLCMJHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=O)N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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